molecular formula C13H20O B373741 2-(3-Tert-butylphenyl)-2-propanol CAS No. 106594-40-5

2-(3-Tert-butylphenyl)-2-propanol

Cat. No.: B373741
CAS No.: 106594-40-5
M. Wt: 192.3g/mol
InChI Key: JCMRQVLDMWYRHC-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)-2-propanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)-2-propanol typically involves the alkylation of 3-tert-butylphenol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the propylene oxide, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Tert-butylphenyl)-2-propanone.

    Reduction: Formation of 2-(3-Tert-butylphenyl)propane.

    Substitution: Formation of 2-(3-Tert-butylphenyl)-2-chloropropane or 2-(3-Tert-butylphenyl)-2-aminopropane.

Scientific Research Applications

2-(3-Tert-butylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the propanol moiety.

    2-tert-Butylphenol: Similar structure with the tert-butyl group in a different position.

    4-tert-Butylphenol: Another isomer with the tert-butyl group in the para position.

Uniqueness

2-(3-Tert-butylphenyl)-2-propanol is unique due to the presence of both the tert-butyl group and the propanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(3-tert-butylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2,3)10-7-6-8-11(9-10)13(4,5)14/h6-9,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMRQVLDMWYRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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